

Application Notes and Protocols for the Chromatographic Analysis of Brown FK

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Compound of Interest

Compound Name: *Brown FK*

Cat. No.: *B1215824*

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Introduction

Brown FK (E154), also known as C.I. Food Brown 1, is a synthetic brown food dye composed of a mixture of six azo dyes.[1] Historically, it was used to color smoked and cured fish, such as kippers, and some meat products.[1] Due to toxicological concerns, its use in food products has been banned in the European Union, Australia, Canada, the United States, and Japan, among other countries.[1] However, its presence in food products remains a concern, necessitating reliable analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of **Brown FK**. [2]

This document provides detailed application notes and protocols for the use of **Brown FK** as a standard in chromatographic analysis, primarily focusing on HPLC methods.

Chromatographic Methodologies

An improved High-Performance Liquid Chromatography (HPLC) method has been developed for the effective determination of **Brown FK** in food samples.[3] This method demonstrates good linearity, precision, and accuracy.[2][3]

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method for the analysis of **Brown FK** utilizes a reversed-phase C18 column with diode array detection (DAD).[2][3] The quantitative analysis is typically performed by

summing the peak areas of the two main components of **Brown FK**.[\[4\]](#)

Quantitative Data Summary

Parameter	Value	Reference
Column	RC-C18	[2] [3]
Mobile Phase	Sodium acetate solution and methanol	[2] [3]
Detection Wavelength	254 nm	[2] [3]
**Linearity (R ²) **	1.0	[2] [3]
Limit of Detection (LOD)	0.06 µg/mL	[2] [3]
Limit of Quantification (LOQ)	0.19 µg/mL	[2] [3]
Precision	0–1.2%	[2] [3]
Accuracy	86.5%–94.8%	[2] [3]
Retention Times	Component II: ~6 min, Component IV: ~9 min	[4]

Recovery Rates in Different Food Matrices

Food Matrix	Recovery Rate	Reference
Seafood	86.5%–92.8%	[3]
Noodles	90.8%–94.8%	[3]
Other Foods	90.0%–92.3%	[3]

Experimental Protocols

Protocol 1: HPLC Analysis of Brown FK in Food Samples

This protocol is based on the improved analytical method for the determination of **Brown FK** in food using HPLC.[3]

1. Materials and Reagents

- **Brown FK** analytical standard
- Methanol (HPLC grade)
- Sodium acetate (analytical grade)
- Deionized water
- RC-C18 HPLC column
- Solid-Phase Extraction (SPE) cartridges

2. Standard Solution Preparation

- Prepare a stock solution of **Brown FK** (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in a suitable solvent, such as the mobile phase.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the instrument (e.g., 0.1 to 10 µg/mL).

3. Sample Preparation

- Homogenization: Homogenize the food sample to ensure uniformity.
- Extraction:
 - For seafood: Weigh 5 g of the homogenized sample, add 20 mL of 50% methanol, and sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
 - For noodles: Weigh 5 g of the homogenized sample, add 20 mL of deionized water, and heat in a water bath at 60°C for 30 minutes. Centrifuge and collect the supernatant.

- For other food types: Adapt the extraction solvent and conditions based on the matrix.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition an SPE cartridge with methanol followed by deionized water.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the **Brown FK** with a suitable solvent (e.g., methanol).
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

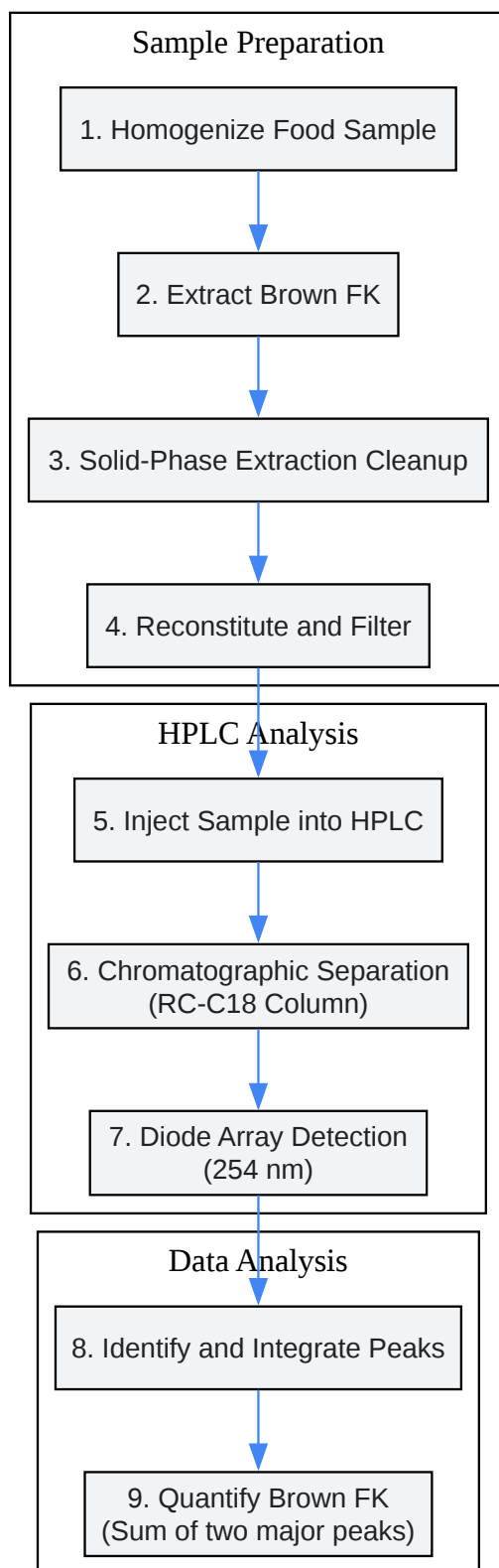
4. HPLC Conditions

- Instrument: HPLC system with a Diode Array Detector (DAD).
- Column: RC-C18.[2][3]
- Mobile Phase: A gradient of sodium acetate solution and methanol.[2][3]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: 254 nm.[2][3]

5. Data Analysis

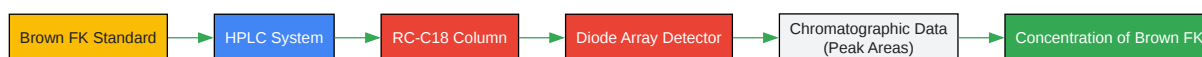
- Identify the peaks for the two main components of **Brown FK** based on their retention times (approximately 6 and 9 minutes).[4]
- Integrate the peak areas of both components.
- Calculate the total concentration of **Brown FK** by summing the areas of the two peaks and comparing the total area to the calibration curve generated from the standard solutions.[4]

Diagrams



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Caption: Workflow for the HPLC analysis of **Brown FK** in food samples.



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